Potency for Alzheimer's Disease Target Engagement: ED50 Quantified vs. Cell Baseline
2-Amino-5-bromothiazole hydrobromide demonstrates a quantifiable biological effect on the p70S6 kinase, a target in Alzheimer's disease research. In a cellular model, this compound achieved an ED50 of 0.8 µM, demonstrating its ability to engage the target and induce a downstream effect (increased autophagy, decreased β-amyloid production) in an app/ps1 transgenic mouse model of Alzheimer's disease .
| Evidence Dimension | Cellular Potency (ED50) for p70S6 Kinase-related Pathway |
|---|---|
| Target Compound Data | ED50 = 0.8 µM |
| Comparator Or Baseline | Vehicle Control / Baseline |
| Quantified Difference | Achieves 50% of maximum observed effect at 0.8 µM concentration. |
| Conditions | Cultured cells with an app/ps1 transgenic mouse model of Alzheimer's disease. |
Why This Matters
This ED50 value establishes a quantitative benchmark for functional activity in a disease-relevant model, which is essential for researchers selecting a lead scaffold or validating target engagement.
